molecular formula C13H11NO3S B2370177 4-(5-Methylthiophene-2-carboxamido)benzoic acid CAS No. 219708-08-4

4-(5-Methylthiophene-2-carboxamido)benzoic acid

Cat. No.: B2370177
CAS No.: 219708-08-4
M. Wt: 261.3
InChI Key: RBRIXXUEGIZNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methylthiophene-2-carboxamido)benzoic acid is a useful research compound. Its molecular formula is C13H11NO3S and its molecular weight is 261.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of various derivatives and complexes, for instance, in the creation of metal carbonyl complexes of Chromium, molybdenum, and tungsten (Saleem et al., 2012).
  • It has been instrumental in the preparation of methylglyoxal derivatives, which have applications in studying diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Chemical Properties and Behavior

  • Research into the chemical properties and behavior of derivatives of this compound, such as the study of azo-benzoic acids, has been conducted to understand acid-base dissociation and azo-hydrazone tautomerism in different solvent systems (Baul et al., 2009).

Applications in Pharmaceutical Research

  • Its derivatives have been explored in the synthesis of isothiocyanates, which have potential antibacterial activity, highlighting its potential in antimicrobial research (Janczewski, Kręgiel, & Kolesińska, 2021).
  • Studies on benzoic acid derivatives show their application in pharmacokinetics, indicating their utility in understanding drug distribution and bioavailability (Xu et al., 2020).

Molecular and Structural Analysis

  • The compound has been used in molecular and structural analysis, like the synthesis and crystal structure analysis of related compounds, which aids in understanding molecular interactions and stability (Ming & South, 2004).

Properties

IUPAC Name

4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-8-2-7-11(18-8)12(15)14-10-5-3-9(4-6-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRIXXUEGIZNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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